molecular formula C10H11BrO2 B13550108 3-(5-Bromo-2-methoxyphenyl)propanal CAS No. 33538-85-1

3-(5-Bromo-2-methoxyphenyl)propanal

Cat. No.: B13550108
CAS No.: 33538-85-1
M. Wt: 243.10 g/mol
InChI Key: VMDDRFMVXWCFRX-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)propanal is an organic compound that belongs to the class of aromatic aldehydes It features a bromine atom and a methoxy group attached to a benzene ring, with a propanal side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-methoxyphenyl)propanal can be achieved through several methods. One common approach involves the bromination of 2-methoxybenzaldehyde followed by a Grignard reaction to introduce the propanal side chain. The reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(5-Bromo-2-methoxyphenyl)propanoic acid

    Reduction: 3-(5-Bromo-2-methoxyphenyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)propanal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom and methoxy group can also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxyphenyl)propionic acid
  • 3-(5-Bromo-2-methoxyphenyl)propanol
  • 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Uniqueness

3-(5-Bromo-2-methoxyphenyl)propanal is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with an aldehyde functional group. This combination of features makes it a versatile intermediate for various chemical reactions and applications.

Properties

CAS No.

33538-85-1

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)propanal

InChI

InChI=1S/C10H11BrO2/c1-13-10-5-4-9(11)7-8(10)3-2-6-12/h4-7H,2-3H2,1H3

InChI Key

VMDDRFMVXWCFRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC=O

Origin of Product

United States

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